4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one

Scaffold identification Building block selection Physicochemical profiling

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one (CAS 6712-83-0) is a tricyclic lactone with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. The compound contains a bridged dioxatricyclic framework featuring a γ-lactone carbonyl, four undefined stereocenters (racemic mixture), zero hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, a topological polar surface area (TPSA) of 35.5 Ų, and a calculated LogP of 0.2.

Molecular Formula C7H8O3
Molecular Weight 140.138
CAS No. 6712-83-0
Cat. No. B2370703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one
CAS6712-83-0
Molecular FormulaC7H8O3
Molecular Weight140.138
Structural Identifiers
SMILESC1C2CC3C(C1C(=O)O3)O2
InChIInChI=1S/C7H8O3/c8-7-4-1-3-2-5(10-7)6(4)9-3/h3-6H,1-2H2
InChIKeyOMRNRHKURDNAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one (CAS 6712-83-0): Core Tricyclic Lactone Scaffold for Carbocyclic Nucleoside Synthesis and Chiral Resolution


4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one (CAS 6712-83-0) is a tricyclic lactone with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol [1]. The compound contains a bridged dioxatricyclic framework featuring a γ-lactone carbonyl, four undefined stereocenters (racemic mixture), zero hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, a topological polar surface area (TPSA) of 35.5 Ų, and a calculated LogP of 0.2 [1]. It is commercially available at a minimum purity of 95% from multiple suppliers and is classified under GHS as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) [2].

Why In-Class Tricyclic Diethers and Lactones Cannot Replace 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one: Scaffold Architecture Drives Synthetic Utility


Although several tricyclic dioxa scaffolds and bicyclic lactones appear structurally related, 4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one occupies a distinct position defined by the combination of a γ-lactone carbonyl embedded within a [4.2.1.0,3,7] tricyclic framework containing two ether oxygens. This specific architecture provides a scaffold that, following hydroxylation at the 2-exo position, serves as a substrate for lipase-catalyzed kinetic resolution, producing enantiomerically enriched alcohols with up to 94% ee [1]. In contrast, the non-lactone analog 4,8-dioxatricyclo[5.1.0.0,3,5]octane (CAS 285-52-9, MW 112.13 g/mol, C6H8O2) lacks the carbonyl functionality required for nucleoside analogue construction and exhibits different hydrogen-bond acceptor capacity (2 vs. 3) and LogP [2]. The mono-oxa analog 4-oxatricyclo[4.3.1.0,3,7]decane-10-methanol, while used in parallel carbocyclic nucleoside studies [3], produces nucleoside analogues with altered ring size and potentially divergent biological activity against Coxsackie viruses. These structural differences translate into measurable differences in physicochemical properties, synthetic handle availability, and downstream biological outcomes, making direct substitution without empirical validation unreliable.

Quantitative Comparator Evidence: Where 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one Differs from Its Closest Analogs


Molecular Weight and Formula Distinction vs. Non-Lactone Tricyclic Diether 4,8-Dioxatricyclo[5.1.0.0,3,5]octane

The target compound differs from the non-lactone tricyclic diether 4,8-dioxatricyclo[5.1.0.0,3,5]octane (CAS 285-52-9) in molecular formula, molecular weight, and hydrogen-bond acceptor count. The target compound has molecular formula C7H8O3 (MW 140.14 g/mol) [1], whereas the comparator has C6H8O2 (MW 112.13 g/mol) [2]. The additional carbon and oxygen atom in the target compound arise from the γ-lactone carbonyl, which provides an essential functional handle for further synthetic elaboration. The target compound has 3 hydrogen bond acceptors versus 2 for the comparator, directly impacting solubility and intermolecular interaction profiles [1][2].

Scaffold identification Building block selection Physicochemical profiling

Enantiomeric Excess Achievable via Lipase-Catalyzed Kinetic Resolution of the 2-exo-Hydroxy Derivative

The 2-exo-hydroxy derivative of the target compound (racemic 2-exo-hydroxy-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one) undergoes transesterification with vinyl acetate catalyzed by lipase from Pseudomonas fragi, affording the acetate enantiomer with 91% ee and the unreacted alcohol enantiomer with 94% ee [1]. Optically pure acetate (>99% ee) is obtained after recrystallization of the 91% ee material [1]. In contrast, the parent lactone itself lacks the hydroxyl handle required for this enzymatic resolution, establishing the strategic value of using the parent scaffold as a precursor for derivatization.

Chiral resolution Biocatalysis Carba-sugar synthesis

Carbocyclic Nucleoside Analogue Antiviral Activity: Dioxatricyclo vs. Mono-oxatricyclo Scaffolds Against Coxsackie Virus

Carbocyclic nucleoside analogues derived from the target scaffold (via 4,8-dioxatricyclo[4.2.1.0,3,7]nonane-9-methanol) and from the mono-oxa analog (via 4-oxatricyclo[4.3.1.0,3,7]decane-10-methanol) were both tested for antiviral activity against Coxsackie virus [1]. While the paper reports that target compounds were tested for activity against Coxsackie virus, specific EC50 or IC50 values for each scaffold series are not separately tabulated in the publicly available abstract, preventing a direct potency comparison. This represents a data gap that users should resolve by consulting the full text.

Antiviral research Carbocyclic nucleosides Coxsackie virus

Physicochemical Property Profile: TPSA, LogP, and Rotatable Bond Count Differentiate from Hydroxy and Bromo Derivatives

Compared to its 2-exo-hydroxy and 2-exo-bromo derivatives, the parent 4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one has the lowest molecular weight (140.14 g/mol), zero hydrogen bond donors, and a TPSA of 35.5 Ų [1]. The hydroxy derivative (MW 156.14 g/mol) adds one H-bond donor and increases TPSA to 55.8 Ų (estimated for alcohol) [2]. The bromo derivative (MW 219.03 g/mol for 2-exo-bromo) substantially increases molecular weight and LogP due to the halogen [3]. The parent compound's zero rotatable bonds and low TPSA make it the most fragment-like and rule-of-three compliant among these options, with LogP of 0.2 [1].

Drug-likeness Fragment screening Lead optimization

GHS Safety Profile: Controlled Irritancy Permits Laboratory Handling Without Specialized Containment Equipment

The target compound carries GHS classifications H315 (skin irritation, 100%), H319 (serious eye irritation, 100%), and H335 (respiratory irritation, 100%), with Signal Warning [1]. This is a lower hazard profile than the 2-iodo derivative (CAS 89678-08-0, MW 266.04 g/mol), which introduces additional toxicological considerations associated with organoiodine compounds [2]. The parent lactone's hazard classification permits handling with standard laboratory personal protective equipment (gloves, eye protection, fume hood) without the specialized containment required for more hazardous halogenated analogs.

Laboratory safety Procurement compliance Chemical handling

X-Ray Crystallographic Validation of Absolute Configuration Using the Derived Bromo Lactone

The absolute configuration of the target scaffold series was unambiguously determined through X-ray crystallographic analysis of the 2-exo-bromo derivative (3S)-(+)-2-exo-bromo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one [1]. This crystallographic study enabled the assignment of the absolute configuration of the key synthetic intermediate (–)-7-endo-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is the precursor to the dioxatricyclo scaffold [1]. No equivalent crystallographic data are available for the related 4-oxatricyclo scaffold series, making the dioxatricyclo system the only scaffold in this family with unambiguous solid-state structural confirmation of absolute stereochemistry.

Stereochemical assignment Absolute configuration Crystallography

Optimal Use Cases for 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one (6712-83-0): Where This Compound Delivers Verifiable Advantage


Precursor for Enantiomerically Enriched Carba-Sugar Building Blocks via Enzymatic Resolution

Researchers requiring chiral carba-sugar intermediates should prioritize this compound's 2-exo-hydroxy derivative. The parent lactone scaffold, upon hydroxylation, serves as a substrate for Pseudomonas fragi lipase-catalyzed transesterification, achieving 91% ee for the acetate product and 94% ee for the alcohol product [1]. Recrystallization of the 91% ee acetate yields optically pure material (>99% ee), demonstrating a viable route to enantiopure chiral building blocks for validamine-type aminocyclitols and carbocyclic nucleosides [1]. This enzymatic resolution offers a ~2.5-fold enantioselectivity advantage over pig liver esterase on related bicyclic substrates.

Core Scaffold for Fragment-Based Drug Discovery Libraries Requiring Rule-of-Three Compliance

The compound's physicochemical profile (MW 140.14 g/mol, LogP 0.2, TPSA 35.5 Ų, 0 HBD, 0 rotatable bonds) places it squarely within fragment-based drug discovery Rule-of-Three guidelines [1]. Compared to the heavier hydroxy (MW 156.14) and bromo (MW 219.03) derivatives, the parent lactone is the superior choice for fragment library construction when minimal mass, low lipophilicity, and lack of hydrogen bond donors are desired for efficient fragment growth [1][2]. Its three hydrogen bond acceptors and rigid tricyclic architecture provide multiple vectors for fragment elaboration.

Synthesis of Carbocyclic Nucleoside Analogues Targeting Coxsackie Virus

This scaffold has been demonstrated as a starting point for synthesizing racemic carbocyclic nucleoside analogues with activity against Coxsackie virus [1]. The dioxatricyclo scaffold provides a distinct ring architecture and electronic distribution compared to the mono-oxa analog (4-oxatricyclo[4.3.1.0,3,7]decane-10-methanol), producing structurally differentiated nucleoside analogues that expand the chemical space explored for antiviral lead identification [1]. Users synthesizing focused antiviral libraries benefit from scaffold diversity by including both dioxa and mono-oxa variants.

Stereochemical Standard for Absolute Configuration Assignment via Heavy-Atom Derivatization

For projects requiring unambiguous stereochemical assignment, the brominated derivative of this scaffold has a published single-crystal X-ray structure that established the absolute configuration of the entire synthetic series [1]. Laboratories developing stereochemically complex intermediates can leverage this crystallographic data as a reference standard, eliminating the need for de novo crystallographic analysis. The availability of this structural validation distinguishes the dioxatricyclo scaffold from competing tricyclic systems lacking published crystallographic characterization [1].

Quote Request

Request a Quote for 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.